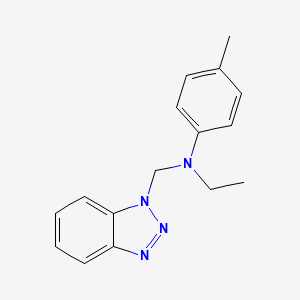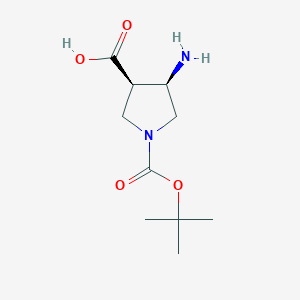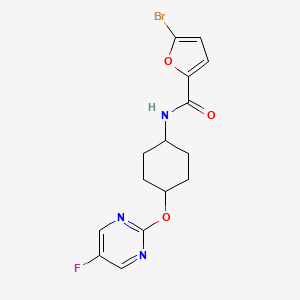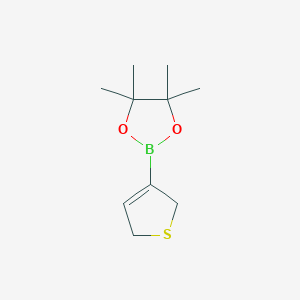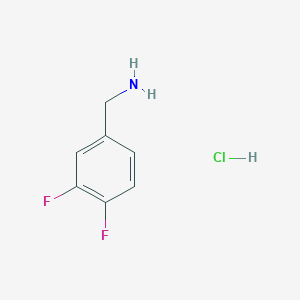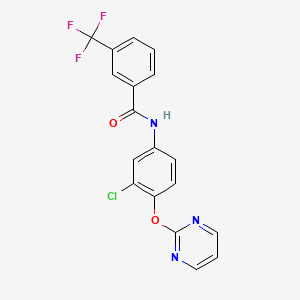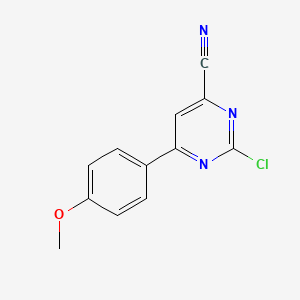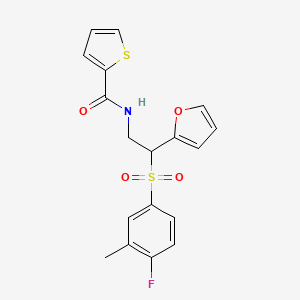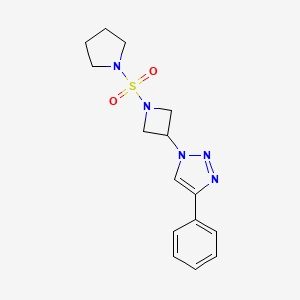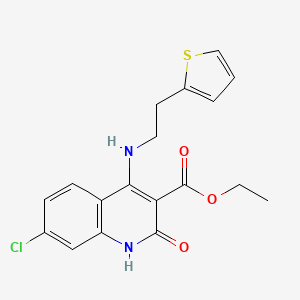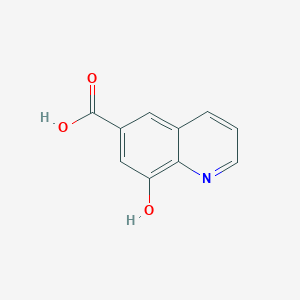
Ácido 8-hidroxiquinolina-6-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-6-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxylic acid group at the 6th position on the quinoline ring. It is a bicyclic compound consisting of a pyridine ring fused to a phenol ring, making it a versatile scaffold in medicinal chemistry .
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins.
Medicine: Investigated for its antimicrobial, anticancer, and antifungal properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor
Mecanismo De Acción
Target of Action:
8-HQCA belongs to a class of compounds containing the 8-hydroxyquinoline (8-HQ) nucleus. This moiety consists of a pyridine ring fused to a phenol, with the hydroxyl group attached to position 8 . While specific targets for 8-HQCA have not been extensively studied, it’s essential to recognize that compounds containing the 8-HQ moiety exhibit diverse biological activities. These activities include antimicrobial, anticancer, and antifungal effects. Therefore, the primary targets likely involve cellular processes related to these activities.
Biochemical Pathways:
While specific pathways affected by 8-HQCA are not well-documented, we can draw insights from related compounds. For instance:
- Iron Chelation : In insects, 8-HQCA is generated from tryptophan via kynurenine and 3-hydroxykynurenine. It acts as an iron chelator, potentially controlling the gut microbiome during the larval stage .
Análisis Bioquímico
Biochemical Properties
8-Hydroxyquinoline-6-carboxylic acid is known to interact with a wide range of biomolecules. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Cellular Effects
8-Hydroxyquinoline-6-carboxylic acid has been shown to have a significant impact on various types of cells and cellular processes. It exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It has been shown to have an impact on some physiological processes in the human body, especially in the colon, and in higher concentrations may also affect carcinogenesis and cancer progression .
Molecular Mechanism
At the molecular level, 8-Hydroxyquinoline-6-carboxylic acid exerts its effects through various mechanisms. In its photo-induced excited-state, 8-hydroxyquinoline converts to zwitterionic isomers, in which the hydrogen atom is transferred from oxygen to nitrogen . This compound has also been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM .
Temporal Effects in Laboratory Settings
It has been shown that this compound is formed during the larval stage of certain species, probably acting as an iron chelator to control the gut microbiome .
Metabolic Pathways
8-Hydroxyquinoline-6-carboxylic acid is involved in the tryptophan metabolism pathway. In insects, it is generated from tryptophan via kynurenine and 3-hydroxykynurenine .
Transport and Distribution
It has been suggested that certain derivatives of 8-hydroxyquinoline can cross the blood-brain barrier .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another approach involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of aqueous sodium hydroxide and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods: Industrial production methods for 8-hydroxyquinoline-6-carboxylic acid often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts have been explored to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted quinolines, quinones, and alcohol derivatives .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Lacks the carboxylic acid group but shares the hydroxyl group at the 8th position.
8-Hydroxyquinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
8-Mercaptoquinoline: A thiol analogue with a sulfur atom replacing the hydroxyl group
Uniqueness: 8-Hydroxyquinoline-6-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Propiedades
IUPAC Name |
8-hydroxyquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIIKDKLCETFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)
